molecular formula C15H12ClNO5 B5763749 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B5763749
M. Wt: 321.71 g/mol
InChI Key: AVCHPEHEVVLEHR-UHFFFAOYSA-N
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Description

3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H12ClNO5. This compound is characterized by the presence of a chloro group, a methoxy group, and a nitrobenzyl ether group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-methoxybenzaldehyde and 4-nitrobenzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Mechanism: The 4-nitrobenzyl alcohol reacts with 3-chloro-5-methoxybenzaldehyde through a nucleophilic substitution reaction, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction mixture.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid.

    Reduction: 3-chloro-5-methoxy-4-[(4-aminobenzyl)oxy]benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde: Similar structure but with a nitro group at a different position.

    3-chloro-5-methoxy-4-[(4-aminobenzyl)oxy]benzaldehyde: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-2-4-12(5-3-10)17(19)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCHPEHEVVLEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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